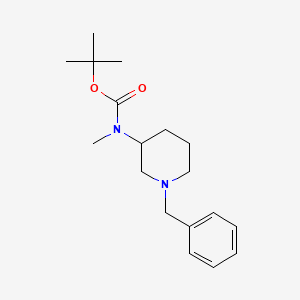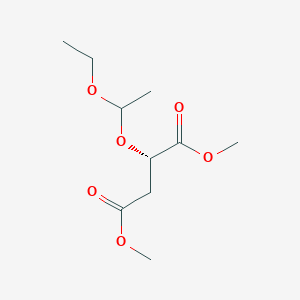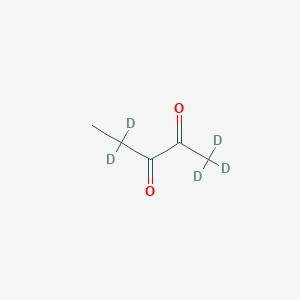
2,3-Pentanedione-1,1,1,4,4-D5
Vue d'ensemble
Description
2,3-Pentanedione-1,1,1,4,4-D5 is the deuterium labeled 2,3-Pentanedione . It is a common constituent of synthetic flavorings and is used to impart a butter, strawberry, caramel, fruit, rum, or cheese flavor in beverages, ice cream, candy, baked goods, gelatins, and puddings . It also occurs naturally as a fermentation product in beer, wine, and yogurt and is released during the roasting of coffee beans .
Synthesis Analysis
The synthesis of this compound and related compounds has been described in several studies . The proposed strategy is short and robust, requiring only one purification step and avoiding the use of expensive or hazardous starting materials as well as the use of specific equipment . This makes it well suited to the synthesis of derivatives for pharmaceutical research .Molecular Structure Analysis
The molecular formula of this compound is C5H8O2 . The structure of this compound can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 100.12 . More detailed information about its properties, such as melting point, boiling point, and density, can be found on various chemical databases .Applications De Recherche Scientifique
Radical Cations and Electron Paramagnetic Resonance Studies
Research on diketone radical cations, including 2,3-pentanedione, showcases the use of electron paramagnetic resonance (EPR) spectroscopy combined with density functional theory (DFT) calculations. These studies are crucial for understanding the electronic structures and reactions of radical cations in ketonic and enolic forms, which have implications in organic chemistry and materials science (Nuzhdin, Feldman, & Kobzarenko, 2007).
Renewable Bisphenols Synthesis
2,3-Pentanedione, derived from bio-based chemicals like lactic acid, is being explored for synthesizing renewable bisphenols. These compounds have applications as plasticizers and in the production of polymers with potential uses in sustainable materials and green chemistry (Schutyser et al., 2014).
Photoactive Supramolecular Assemblies
3-Substituted 2,4-pentanediones are being utilized to construct photoactive supramolecular assemblies. These compounds play a role in the development of multichromophoric complexes and are being investigated for their potential in controlling energy and electron transfer processes in photoactive systems. This research has implications in the fields of photophysics and the development of new materials for energy conversion and storage (Olivier, Harrowfield, & Ziessel, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1,1,1,4,4-pentadeuteriopentane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3/i2D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMFJUDUGYTVRY-PDWRLMEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C(=O)C([2H])([2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474338.png)

![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)

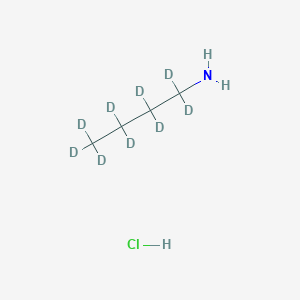
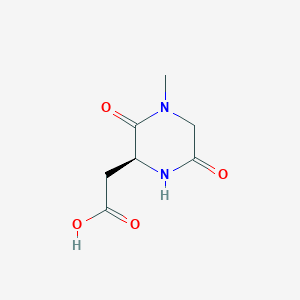

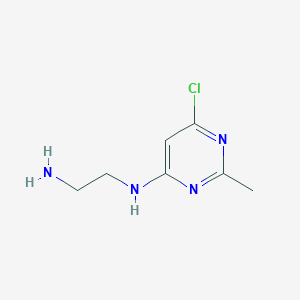
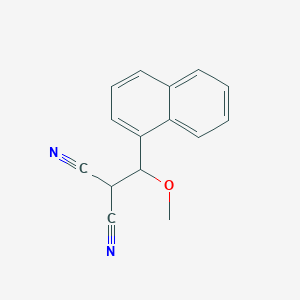
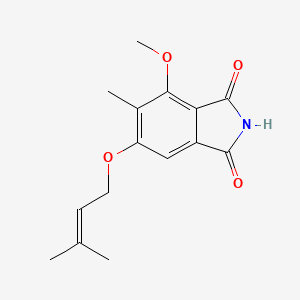

![1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1474357.png)
